4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- is a chiral compound featuring a pyrrolidine ring substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methoxyphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, influencing their activity. The methoxyphenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidinecarboxylic acid, 4-(2-methylphenyl)-, (3R,4S)-
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, hydrochloride (1:1), (3R,4S)-rel- is unique due to its specific stereochemistry and the presence of the methoxyphenyl group. This combination of features can result in distinct biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVHGXCWZSSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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